6-Quinolin-3-ylpyrazin-2-amine
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Overview
Description
6-Quinolin-3-ylpyrazin-2-amine is a heterocyclic compound that features both quinoline and pyrazine moieties. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The unique structure of this compound allows it to interact with biological systems in diverse ways, making it a valuable target for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Quinolin-3-ylpyrazin-2-amine typically involves the condensation of quinoline derivatives with pyrazine derivatives. One common method is the reaction of 2-chloroquinoline with hydrazine hydrate, followed by cyclization and subsequent functionalization . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like sodium carbonate or potassium carbonate to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and microwave-assisted synthesis are explored to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 6-Quinolin-3-ylpyrazin-2-amine undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions with halogenated quinoline derivatives can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Halogenated quinoline derivatives, sodium carbonate, ethanol.
Major Products Formed:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Functionalized quinoline derivatives.
Scientific Research Applications
6-Quinolin-3-ylpyrazin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Quinolin-3-ylpyrazin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Comparison with Similar Compounds
Quinoline: A heterocyclic aromatic compound with a benzene ring fused to a pyridine ring.
Pyrazine: A six-membered ring containing two nitrogen atoms at opposite positions.
Quinolin-2-one: A derivative of quinoline with a carbonyl group at the 2-position.
Uniqueness: 6-Quinolin-3-ylpyrazin-2-amine stands out due to its dual functionality, combining the properties of both quinoline and pyrazine. This unique structure allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Properties
Molecular Formula |
C13H10N4 |
---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
6-quinolin-3-ylpyrazin-2-amine |
InChI |
InChI=1S/C13H10N4/c14-13-8-15-7-12(17-13)10-5-9-3-1-2-4-11(9)16-6-10/h1-8H,(H2,14,17) |
InChI Key |
OFRGKGGXEGSYNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=CN=CC(=N3)N |
Origin of Product |
United States |
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